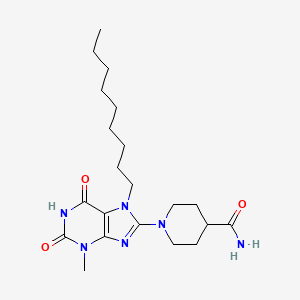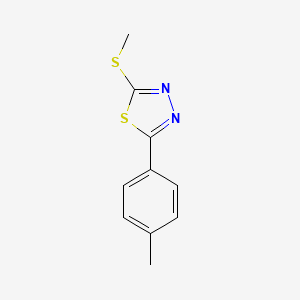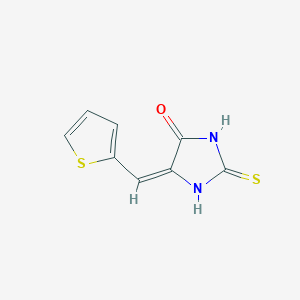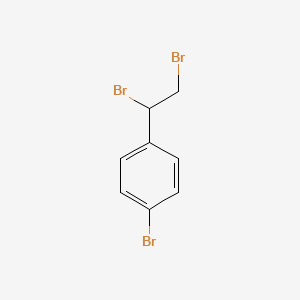
1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a purine ring system and a piperidine carboxamide group
Preparation Methods
The synthesis of 1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide can be achieved through a multi-step process involving the formation of the purine ring system followed by the introduction of the piperidine carboxamide group. The synthetic route typically involves the following steps:
Formation of the Purine Ring System: This step involves the cyclization of appropriate precursors under controlled conditions to form the purine ring.
Introduction of the Nonyl Group: The nonyl group is introduced through alkylation reactions using nonyl halides.
Hydroxylation: The hydroxyl group is introduced through selective hydroxylation reactions.
Formation of the Piperidine Carboxamide Group: This involves the reaction of the purine derivative with piperidine-4-carboxylic acid or its derivatives under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring, using reagents such as halides or amines.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Biochemistry: The compound is used in studies to investigate its effects on biochemical pathways and cellular processes.
Industrial Applications: The compound’s unique properties make it a candidate for use in various industrial applications, including as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Purine Derivatives: Compounds with similar purine ring systems, such as caffeine and theobromine, which have different substituents and biological activities.
Piperidine Carboxamides: Compounds with similar piperidine carboxamide groups, which may have different pharmacological properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C21H34N6O3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-(3-methyl-7-nonyl-2,6-dioxopurin-8-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H34N6O3/c1-3-4-5-6-7-8-9-12-27-16-18(25(2)21(30)24-19(16)29)23-20(27)26-13-10-15(11-14-26)17(22)28/h15H,3-14H2,1-2H3,(H2,22,28)(H,24,29,30) |
InChI Key |
QPPPVPKGHJRGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=C(N=C1N3CCC(CC3)C(=O)N)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-2-(4-methoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11965354.png)
![(5E)-5-(4-nitrobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11965358.png)

![3-[[4-[Bis(4-hydroxy-2-oxo-chromen-3-yl)methyl]phenyl]-(4-hydroxy-2-oxo-chromen-3-yl)methyl]-4-hydroxy-chromen-2-one](/img/structure/B11965366.png)


![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965381.png)


![4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965406.png)

![3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo-7-phenyl-](/img/structure/B11965427.png)
![N-(4-{2,2-dichloro-1-[4-(dimethylamino)-3-nitrophenyl]vinyl}-2-nitrophenyl)-N,N-dimethylamine](/img/structure/B11965433.png)
